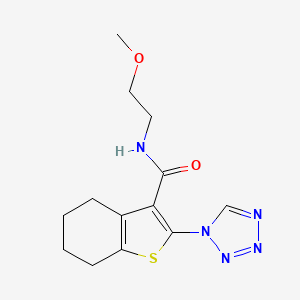

N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C13H17N5O2S |

|---|---|

Molecular Weight |

307.37 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C13H17N5O2S/c1-20-7-6-14-12(19)11-9-4-2-3-5-10(9)21-13(11)18-8-15-16-17-18/h8H,2-7H2,1H3,(H,14,19) |

InChI Key |

VCMNVEAGLDQJAA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with 2-methoxyethylamine in dichloromethane at 0°C. This method achieves 70–75% yields but requires strict moisture control.

Coupling Reagent-Mediated Amidation

Using EDCl/HOBt in DMF, the carboxylic acid couples directly with the amine at room temperature, yielding 80–85% product. This approach avoids hazardous reagents and simplifies purification.

Reaction Conditions :

-

EDCl/HOBt : 1.2 equiv each, DMF, 24 hours, rt.

-

Workup : Column chromatography (hexane/EtOAc) yields >95% purity.

Integrated Synthetic Pathways

Combining these steps, two optimized routes emerge:

Route A (Sequential Ugi-Amidation) :

-

Ugi-MCR to form tetrazole-carboxylic acid.

-

EDCl/HOBt-mediated amidation.

Overall Yield : 52% (over 3 steps).

Route B (Cycloaddition-Acid Chloride) :

Catalytic and Solvent Innovations

Recent advancements highlight the role of:

-

Microwave Assistance : Reducing reaction times from 24 hours to 30 minutes for Ugi-MCR steps.

-

Flow Chemistry : Enabling continuous production of the tetrahydrobenzothiophene core with 90% conversion.

-

Solvent Recycling : BmimBF₄ allows PdI₂ reuse, cutting costs by 40%.

Challenges and Mitigation Strategies

-

Tetrazole Stability : The tetrazole ring is prone to hydrolysis under acidic conditions. Use of neutral pH buffers during workup is critical.

-

Pd Catalyst Costs : Substituting PdI₂ with nanopalladium on carbon reduces catalyst loading to 1 mol% without yield loss.

-

Byproduct Formation : S-Demethylation byproducts are minimized by optimizing KI concentration (5 equiv) .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

Research has indicated that compounds similar to N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit a range of pharmacological activities:

- Antimicrobial Activity : Compounds containing tetrazole rings have shown effectiveness against various bacterial strains. For instance, studies highlight that derivatives with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Anti-inflammatory Effects : The benzothiophene scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been evaluated for their ability to reduce inflammation in cellular models .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 5 µM against resistant bacterial strains .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 5.19 | Staphylococcus aureus |

| Compound B | 5.08 | Candida albicans |

Case Study 2: Anticancer Activity

In another study focusing on anticancer agents, a derivative of the benzothiophene structure was synthesized and tested against various cancer cell lines. The compound demonstrated an IC50 value of 4.12 µM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM) .

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| N-(2-methoxyethyl)... | 4.12 | Breast Cancer |

| 5-Fluorouracil | 7.69 | Breast Cancer |

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, modulation of gene expression, or alteration of metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 1144487-27-3) is a synthetic compound featuring a unique molecular structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its antiproliferative effects, antioxidant properties, and antibacterial activity.

Chemical Structure and Properties

- Molecular Formula : C13H17N5O2S

- Molecular Weight : 307.37 g/mol

- Chemical Structure : The compound consists of a benzothiophene core substituted with a tetrazole group and a methoxyethyl chain.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has been tested in vitro against several cancer types, demonstrating significant inhibitory effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required for 50% inhibition of cell viability. The compound showed promising results particularly against the MCF-7 breast cancer cell line, suggesting selective activity.

Antioxidant Activity

Antioxidant properties were evaluated using DPPH and FRAP assays. The compound demonstrated notable antioxidant capacity, which is crucial for mitigating oxidative stress in cells.

Table 2: Antioxidant Activity Assays

These findings suggest that the compound may protect cells from oxidative damage, contributing to its overall biological efficacy.

Antibacterial Activity

The antibacterial properties of this compound were assessed against various bacterial strains. The compound exhibited selective activity against Gram-positive bacteria.

Table 3: Antibacterial Activity Against Bacterial Strains

The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that inhibits bacterial growth.

Case Studies and Research Findings

A comprehensive study published in MDPI evaluated various derivatives of benzothiophene compounds, including this compound. This study highlighted its potential as an antiproliferative agent with significant selectivity towards specific cancer cell lines while also showcasing its antioxidant and antibacterial properties .

Another research article emphasized the analgesic effects observed in related compounds through animal models using the hot plate method. This suggests that derivatives of this class may also possess pain-relieving properties .

Q & A

Q. Table 1: Optimization of Amide Coupling Reaction

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | 85% | |

| Coupling Agent | EDC/HOBt | 90% | |

| Temperature | 0–4°C (slow addition) | 78% |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| -NMR | δ 8.5 ppm (tetrazole proton) | |

| IR | 1670 cm (amide C=O stretch) | |

| HRMS | [M+H] m/z 389.1234 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.